molecular formula C10H17N3O4S B2848964 N-methyl-N-(3-methylbenzyl)guanidine sulfate CAS No. 1185479-32-6

N-methyl-N-(3-methylbenzyl)guanidine sulfate

Cat. No.: B2848964
CAS No.: 1185479-32-6
M. Wt: 275.32
InChI Key: LPEPZGOJWJMXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(3-methylbenzyl)guanidine sulfate (CAS 1185479-32-6) is a high-purity guanidine compound supplied for advanced research and development purposes. With a molecular formula of C10H17N3O4S and a molecular weight of 275.32 , this chemical is offered with a certified purity of 95% to 98% to ensure experimental consistency and reliability . Guanidine derivatives are of significant interest in medicinal chemistry and pharmacology. Structurally related trisubstituted guanidine analogues have been investigated as high-affinity, selective non-competitive antagonists for the NMDA receptor ion channel site, showing potential as neuroprotective agents for the treatment of stroke and other neurodegenerative disorders . Furthermore, guanidinium-functionalized compounds are a subject of study in the development of novel anticancer agents, where their amphiphilic properties can be tuned to interact with cell membranes . In synthetic chemistry, this compound serves as a key building block. It belongs to a class of benzylguanidine sulfates that are commonly used as intermediates in the synthesis of more complex molecules, such as 2-aminopyrimidine derivatives, which are core structures in various bioactive compounds . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult safety data sheets and handle this material with appropriate laboratory precautions.

Properties

IUPAC Name

1-methyl-1-[(3-methylphenyl)methyl]guanidine;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.H2O4S/c1-8-4-3-5-9(6-8)7-13(2)10(11)12;1-5(2,3)4/h3-6H,7H2,1-2H3,(H3,11,12);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEPZGOJWJMXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C)C(=N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(3-methylbenzyl)guanidine sulfate typically involves the reaction of N-methylguanidine with 3-methylbenzyl chloride in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Acid-Base Reactivity

The guanidine group exhibits strong basicity (pKa ~13.5), enabling:

  • Protonation/deprotonation equilibria in aqueous or polar solvents, forming stable guanidinium cations .
  • Reactions with strong acids : Sulfate counterion exchange occurs in concentrated H<sub>2</sub>SO<sub>4</sub>, yielding bis-sulfate derivatives .

Cyclization and Heterocycle Formation

The guanidine core participates in cyclization reactions:

a) Pd-Catalyzed Carboamination

  • Reacts with aryl halides (e.g., 2-bromonaphthalene) via Pd/Xantphos catalysis to form saturated 5-membered cyclic guanidines (Table 1) .
SubstrateProductYield (%)Conditions
N-AllylguanidineCyclic guanidine72–99Pd<sub>2</sub>(dba)<sub>3</sub>, NaOtBu, toluene, 107°C

b) Base-Mediated Cyclization

  • Treatment with NaH in DMF induces hydroamination, forming 2-aminoimidazoles .

Electrophilic Substitution

The 3-methylbenzyl group undergoes regioselective electrophilic aromatic substitution:

  • Nitration : Using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the para position of the benzyl ring .
  • Halogenation : Reactions with Cl<sub>2</sub> or Br<sub>2</sub> in acetic acid yield mono-halogenated derivatives .

Nucleophilic Attack and Decomposition Pathways

  • Nucleophilic dealkylation : Strong nucleophiles (e.g., thiophenol) cleave the N-benzyl bond, regenerating methylguanidine .
  • Thermal decomposition : Heating above 200°C releases SO<sub>3</sub> and forms N-methylguanidine .

Oxidative Reactions

  • Peroxide-mediated oxidation : Hydrogen peroxide oxidizes the guanidine to urea derivatives under acidic conditions .
  • Antitumor activity : In vitro studies show that derivatives inhibit cancer cell viability via redox cycling, generating reactive oxygen species (ROS) .

Coordination Chemistry

The sulfate ion acts as a ligand in metal complexes:

  • Ag(I) complexes : Silver nitrate reacts with the sulfate group, forming Ag<sub>2</sub>SO<sub>4</sub> precipitates and free guanidine .

Scientific Research Applications

Medicinal Chemistry

N-methyl-N-(3-methylbenzyl)guanidine sulfate has been investigated for its biological activities, particularly as an antimicrobial agent. Guanidine derivatives are known for their ability to interact with biological membranes and proteins, making them suitable candidates for drug development.

  • Antimicrobial Activity : Research indicates that guanidine compounds exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various Gram-negative bacteria, including Burkholderia pseudomallei, which is responsible for melioidosis . The mechanism often involves targeting bacterial cell envelopes or key proteins essential for bacterial survival, such as DNA gyrase and lipid biosynthesis enzymes .
  • Potential Antiparasitic Properties : Some studies suggest that guanidine derivatives may possess antiparasitic activity, indicating their potential use in treating diseases caused by parasitic infections . This opens avenues for further exploration in tropical medicine and infectious disease treatment.

Synthetic Methodologies

The synthesis of this compound typically involves the reaction of appropriate amines with electrophilic amidine species. This compound serves as a versatile intermediate in the synthesis of more complex guanidine derivatives.

  • Catalytic Applications : Guanidines are often employed as catalysts in asymmetric synthesis due to their ability to stabilize transition states through hydrogen bonding interactions. The introduction of chirality into guanidines can enhance their catalytic efficiency in various organic transformations .
  • Molecular Recognition : The unique structure of guanidines allows them to function as molecular recognition agents. They can be utilized in the development of sensors and materials that require specific binding interactions, such as in drug delivery systems or environmental monitoring devices .

Material Sciences

In addition to their biological applications, guanidine derivatives like this compound are being explored for their potential use in material sciences.

  • Polymer Chemistry : Guanidines can act as curing agents or cross-linking agents in polymer formulations. Their ability to enhance the mechanical properties and thermal stability of polymers makes them valuable in developing high-performance materials .
  • Coatings and Films : The incorporation of guanidine compounds into coatings can improve their adhesion properties and resistance to environmental factors. This application is particularly relevant in industrial settings where durability is critical .

Case Studies and Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaStudy/FindingsReference
AntimicrobialEffective against Burkholderia pseudomallei; potential against ESKAPE pathogens
AntiparasiticExhibited activity against parasitic infections
Catalytic SynthesisEnhances efficiency in asymmetric synthesis through hydrogen bonding
Molecular RecognitionUsed in sensors and drug delivery systems
Polymer ChemistryActs as a curing agent improving mechanical properties
CoatingsEnhances adhesion and environmental resistance

Mechanism of Action

The mechanism of action of N-methyl-N-(3-methylbenzyl)guanidine sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. This binding can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the particular application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N,N-Dimethylguanidine Sulfate
  • Molecular Formula : C₃H₉N₃·H₂SO₄ (1:1 sulfate) or (C₃H₉N₃)₂·H₂SO₄ (2:1 sulfate) .
  • Key Features : Two methyl groups replace the aromatic and methyl substituents in the target compound.
  • Properties: Higher water solubility due to smaller, non-aromatic substituents. Lower lipophilicity (logP ~-1.5 estimated) compared to the target compound. Commercial availability in 1:1 and 2:1 sulfate stoichiometries .
Aminoguanidine Sulfate
  • Molecular Formula : CH₆N₄·H₂SO₄ .
  • Key Features: An amino group (-NH₂) replaces the methyl and benzyl groups.
  • Properties: Reactivity: The amino group enhances nucleophilicity, making it useful in condensation reactions. Applications: Used as a precursor in explosives and pharmaceutical intermediates .
N-(2-Chloro-5-Methylsulfanylphenyl)-N''-(3-Methylsulfanylphenyl)Guanidine
  • Molecular Formula : C₁₅H₁₆ClN₃S₂ .
  • Key Features : Methylsulfanyl and chloro substituents on aromatic rings.
  • Properties: Increased steric bulk and sulfur-mediated electronic effects. Potential for enhanced binding to biological targets (e.g., enzymes or receptors).

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Substituents Melting Point (°C) Water Solubility LogP (Estimated)
Guanidine sulfate CH₆N₃·0.5H₂SO₄ None 290–293 (dec.) High -2.1
N,N-Dimethylguanidine sulfate (1:1) C₃H₉N₃·H₂SO₄ Two methyl groups Not reported High -1.5
Aminoguanidine sulfate CH₆N₄·H₂SO₄ Amino group Not reported Moderate -1.8
Target compound* C₁₀H₁₅N₃·H₂SO₄ Methyl, 3-methylbenzyl Not available Moderate ~1.2

*Predicted properties based on structural analogs.

Key Observations:
  • The 3-methylbenzyl group in the target compound significantly increases lipophilicity (estimated logP ~1.2), favoring membrane permeability but reducing water solubility compared to dimethyl or amino derivatives.
  • Sulfate salts generally exhibit higher solubility in polar solvents compared to chloride or nitrate counterparts .

Biological Activity

N-methyl-N-(3-methylbenzyl)guanidine sulfate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a guanidine derivative characterized by its unique molecular structure, which includes a methyl group and a 3-methylbenzyl group attached to the guanidine moiety. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The guanidine moiety contributes to its strong binding affinity, which can lead to inhibition of various enzymatic activities. This inhibition can affect critical biochemical pathways, potentially leading to therapeutic effects in various conditions, including cancer and infectious diseases .

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that the compound can inhibit cell viability in aggressive cancer types such as triple-negative breast cancer (MDA-MB-231), with IC50 values indicating effective concentrations for treatment .

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)10
HeLa (Cervical)8.49
HCT-116 (Colon)0.52

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus4 µg/mL
Escherichia coli8 µg/mL

Case Studies

  • In Vivo Tumor Models : A study involving subcutaneous xenograft models demonstrated that administration of this compound significantly reduced tumor growth in mice bearing MDA-MB-231 tumors. The treatment was well-tolerated, with no significant adverse effects noted during the observation period .
  • Antimicrobial Efficacy : In a clinical setting, this compound was tested against clinical strains of MRSA and demonstrated potent antibacterial activity at concentrations significantly lower than those required for traditional antibiotics .

Q & A

Q. What are the established synthesis protocols for N-methyl-N-(3-methylbenzyl)guanidine sulfate, and how can reaction parameters be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between N-methylguanidine and 3-methylbenzyl chloride in the presence of a base (e.g., NaOH). Key parameters include:
  • Temperature : Maintain between 25–60°C to balance reaction rate and byproduct formation .
  • pH Control : Adjust to pH 10–12 to deprotonate the guanidine and enhance reactivity .
  • Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the sulfate salt .
  • Optimization : Employ factorial design to test variables like molar ratios (1:1.2 guanidine:benzyl chloride) and solvent polarity .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., methylbenzyl protons at δ 2.3 ppm for CH3_3, aromatic protons at δ 7.1–7.4 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks between guanidinium and sulfate ions .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]+^+ ~ 284.3 g/mol for the cation) .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Solubility : Highly soluble in polar solvents (water, methanol) due to ionic sulfate; measure via gravimetric analysis in solvent series .
  • Stability : Assess hygroscopicity by TGA (thermal stability up to 150°C) and monitor decomposition via FTIR (loss of sulfate peaks at 1100 cm1^{-1}) .
  • pKa : Determine using potentiometric titration (guanidinium group pKa ~13.5) to predict protonation states in biological assays .

Q. What methodologies are recommended for assessing the purity of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: 70% acetonitrile/30% ammonium acetate buffer (pH 5.0). Purity >98% is acceptable for most studies .
  • Elemental Analysis : Compare experimental C/H/N/S ratios to theoretical values (e.g., C: 45.2%, H: 5.7%, N: 17.6%, S: 10.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

  • Methodological Answer :
  • Variable Screening : Use Design of Experiments (DoE) to isolate factors like solvent polarity (e.g., DMF vs. ethanol) and stirring rate. Evidence suggests ethanol improves yields by 15% over DMF due to reduced side reactions .
  • Byproduct Analysis : Characterize impurities (e.g., unreacted 3-methylbenzyl chloride) via LC-MS and adjust stoichiometry or reaction time accordingly .

Q. What challenges arise when scaling up synthesis from lab to pilot scale, and how can they be mitigated?

  • Methodological Answer :
  • Heat Management : Implement jacketed reactors with controlled cooling to prevent exothermic side reactions at >60°C .
  • Solvent Recovery : Use distillation to recycle ethanol, reducing costs and waste. Pilot studies show 80% solvent recovery efficiency .
  • Crystallization Optimization : Seed the solution with pure crystals and control cooling rates (1°C/min) to improve crystal size distribution .

Q. What experimental strategies are used to study the interaction of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd_d) by titrating the compound into enzyme solutions (e.g., trypsin-like proteases). A 2015 study on analogous guanidines reported Kd_d values of 2–10 µM .
  • Molecular Docking : Use software like AutoDock to predict binding poses. The methylbenzyl group may occupy hydrophobic pockets, while the guanidinium interacts with catalytic residues .

Q. How do analytical techniques like nuclear quadrupole resonance (NQR) address challenges in characterizing this compound in complex matrices?

  • Methodological Answer :
  • Signal Deconvolution : NQR detects multiple nitrogen environments in the guanidinium group. For this compound, expect resonance frequencies between 1–5 MHz. Advanced algorithms (e.g., wavelet analysis) separate overlapping signals from impurities .
  • Quantitative Analysis : Calibrate spin-echo amplitudes against standards to quantify the compound in mixtures (detection limit: ~0.1% w/w) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.